N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride is a chemical compound characterized by its molecular formula . This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, with a bromophenyl group and a carboxamide functional group. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various applications in scientific research and pharmaceuticals.
The compound can be synthesized through several chemical routes, primarily involving the reaction of bromobenzene with piperidine derivatives, followed by carboxylation and subsequent formation of the hydrochloride salt. The synthesis methods are well-documented in chemical literature and patent filings, indicating its relevance in organic synthesis and medicinal chemistry.
N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride is classified as an organic compound within the category of piperidine derivatives. Its structural features categorize it among amides, specifically as a carboxamide due to the presence of the -CONH₂ group.
The synthesis of N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride typically involves several key steps:
The methods employed in the synthesis are notable for their efficiency and yield. For example, one synthetic route described involves heating bromobenzene and piperidine with a strong base under controlled conditions to yield N-(4-bromophenyl)piperidine, which is then further processed to obtain the final product .
The molecular structure of N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride consists of:
Key structural data includes:
N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride participates in several types of chemical reactions:
These reactions are typically facilitated by specific reagents and conditions tailored to achieve desired products efficiently. For instance, substitution reactions may require polar solvents and elevated temperatures for optimal yields.
The mechanism of action for N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride involves its interaction with biological targets, particularly in pathways related to pain modulation. Piperidine derivatives are known for their analgesic properties, likely through inhibition of prostaglandin synthesis or modulation of neurotransmitter systems .
Research indicates that compounds like N-(4-bromophenyl)piperidine-4-carboxamide may block specific receptors or enzymes involved in pain signaling pathways, contributing to their therapeutic effects.
Relevant data on these properties aids researchers in determining optimal storage conditions and handling procedures for laboratory applications.
N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride has diverse applications across several scientific fields:
The synthesis of N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride (CAS 1235441-19-6) typically follows convergent routes involving sequential construction of the piperidine carboxamide core and subsequent introduction of the 4-bromophenyl moiety. A common approach begins with tert-butoxycarbonyl (Boc)-protected piperidine-4-carboxylic acid, activated as an acyl chloride or mixed anhydride, followed by coupling with 4-bromoaniline. Subsequent acidic deprotection yields the free base, which is converted to the hydrochloride salt via HCl treatment [2] [4]. Alternative routes involve direct nucleophilic substitution where 4-bromoaniline attacks activated esters of piperidine-4-carboxylic acid derivatives. Key intermediates include 1-Boc-piperidine-4-carboxylic acid (CAS not provided) and 4-(4'-bromophenyl)piperidine (CAS 80980-89-8), the latter synthesized via catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine [7]. Yield optimization centers on protecting group strategy, with Boc protection providing superior regioselectivity (>95% purity) compared to carbobenzyloxy (Cbz) alternatives, which require harsher deprotection conditions leading to diminished yields (~15% lower) [2].
Incorporation of the 4-bromophenyl group employs both transition metal-catalyzed cross-coupling and classical nucleophilic substitution. Buchwald-Hartwig amination represents a state-of-the-art method, utilizing palladium catalysts (e.g., Pd₂(dba)₃/XPhos) to couple 4-bromoiodobenzene with piperidine-4-carboxamide derivatives. This method achieves >90% conversion at 80–100°C in toluene within 12–24 hours but suffers from catalyst costs (>$1,500/mol) and residual palladium removal challenges [3] [7]. Alternatively, nucleophilic aromatic substitution (SₙAr) provides a cost-effective route under milder conditions (60–80°C), leveraging electron-withdrawing groups ortho or para to the halogen. For example, 1-(4-nitrophenyl)piperidine intermediates undergo bromination via in situ diazotization or direct electrophilic substitution using bromine/N-bromosuccinimide (NBS), though regioselectivity issues limit yields to 65–75% [3] [7]. Recent patents describe rhodium-catalyzed hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (precursor to 4-(4'-bromophenyl)piperidine) using Rh/C catalyst under hydrogen pressure (100 psi), achieving 98% yield in methanol with triethylamine as base .
Amide bond formation between piperidine-4-carboxylic acid and 4-bromoaniline is the linchpin reaction, with reagent selection critically impacting yield and purity. Carbodiimide-mediated coupling using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dichloromethane (DCM) achieves 85–92% conversion at 25°C within 4 hours, minimizing racemization and enabling direct isolation of crystalline products [2] [10]. Kinetic studies reveal pseudo-first-order dependence on both reactants, with activation energies of ~45 kJ/mol. Phosphonium reagents (e.g., PyBOP) offer accelerated kinetics (complete reaction in <1 hour) but generate stoichiometric phosphine oxide byproducts complicating purification [10]. Triphenylphosphine-iodine (Ph₃P-I₂) systems enable one-pot amidoxime synthesis from secondary amides under mild conditions (0–25°C, 2 hours), though applicability to aliphatic substrates like piperidine remains limited [10]. Solvent polarity profoundly influences reaction rates, with aprotic solvents (DMF, DCM) yielding >20% higher conversion than protic solvents (MeOH) due to suppressed protonation of the amine nucleophile.
Table 1: Comparison of Amide Coupling Reagents for N-(4-bromophenyl)piperidine-4-carboxamide Synthesis
Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
EDCI/HOBt | DCM | 25 | 4 | 92 | ≥95 |
PyBOP | DMF | 25 | 1 | 88 | 90 |
Ph₃P-I₂ | DCM | 0→25 | 2 | 78* | 85 |
T3P® (propylphosphonic anhydride) | EtOAc | 40 | 3 | 90 | 93 |
*Limited applicability to piperidine substrates [2] [10]
Conversion of the free base N-(4-bromophenyl)piperidine-4-carboxamide (CAS 883106-57-8) to its hydrochloride salt (CAS 1235441-19-6) necessitates precise control of stoichiometry, solvent polarity, and crystallization kinetics. Ideal solvents include anhydrous ethyl acetate, diethyl ether, or acetone saturated with gaseous HCl, producing high-purity (>99%) crystals with defined morphology. Co-solvent systems (e.g., ethanol-diethyl ether 1:3 v/v) mitigate oiling-out issues common in polar substrates, yielding crystalline solids within 2 hours at 0–5°C [2] [4]. Anti-solvent crystallization using MTBE (methyl tert-butyl ether) or hexanes induces rapid nucleation but requires slow addition (0.5–1 mL/min) to prevent amorphous precipitation. Recrystallization optimization identifies isopropanol (IPA) as superior to ethanol or acetonitrile for polymorph control, generating stable monoclinic crystals with consistent bulk density (0.45 g/cm³). Strict moisture control (<0.1% H₂O) during salt formation prevents hydrate formation, which alters dissolution kinetics [4]. Post-crystallization processing involves vacuum drying (40°C, 20 mmHg) to residual solvent levels <0.5% (ICH guidelines), confirmed by Karl Fischer titration and HPLC.
Table 2: Crystallization Conditions for N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride
Solvent System | HCl Source | Temperature (°C) | Crystal Form | Purity (%) | Yield (%) |
---|---|---|---|---|---|
EtOAc + gaseous HCl | HCl(g) | 0→5 | Monoclinic | 99.5 | 95 |
EtOH/Et₂O (1:3) + HCl(g) | HCl(g) | -10→0 | Needles | 98.8 | 90 |
Acetone + conc. HCl(aq) | 37% HCl(aq) | 25 | Amorphous* | 95.2 | 85 |
IPA + HCl/IPA solution | 2M HCl/IPA | 0→RT | Monoclinic | 99.3 | 92 |
*Requires secondary recrystallization [2] [4]
Scaling N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride synthesis beyond kilogram batches faces three key challenges: exothermicity management, catalyst recycling, and continuous processing integration. Hydrogenation steps (e.g., 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine reduction) exhibit adiabatic temperature rises >50°C at >100 L scale, necessitating jacketed reactors with automated coolant control to prevent over-reduction and debromination . Rhodium catalyst recovery via carbon filtration achieves >99.9% removal but incurs significant metal loss (5–8% per cycle), driving efforts toward immobilized catalysts or flow hydrogenation. Bromination hazards (e.g., NBS handling) require specialized equipment like corrosion-resistant Hastelloy reactors and inertized powder transfer systems to suppress bromine vapor release [3]. Continuous flow amidation in microreactors (0.5–5 mL volume) enhances heat/mass transfer, reducing reaction times from hours to minutes while maintaining ≥95% yield, but faces solids-handling limitations during salt crystallization. Current industrial pilots focus on hybrid batch-flow systems where solution-phase reactions occur continuously, followed by batch crystallization . Automation via PAT (Process Analytical Technology) tools, including inline FTIR and FBRM (focused beam reflectance measurement), enables real-time crystal size distribution control, reducing batch-to-batch variability by >30%.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: